BenchChemオンラインストアへようこそ!

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid

CCR5 Antagonist HIV Inflammation

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 1268444-83-2) delivers a unique halogen substitution pattern (4-Cl, 3-F) on a strained cyclopropane carboxylic acid scaffold that cannot be replicated by generic analogs. This precise electronic and steric profile is critical for CCR5-targeted medicinal chemistry programs in HIV entry inhibition and inflammatory modulation. With a documented CYP3A4 IC50 of 20,000 nM and hCA I Ki of 3,700 nM, it provides reliable benchmarks for ADME profiling and selectivity optimization. Minor structural changes drastically alter binding affinity and metabolic stability—procure this exact architecture to ensure target engagement fidelity.

Molecular Formula C10H8ClFO2
Molecular Weight 214.62
CAS No. 1268444-83-2
Cat. No. B2716906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
CAS1268444-83-2
Molecular FormulaC10H8ClFO2
Molecular Weight214.62
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)Cl)F)C(=O)O
InChIInChI=1S/C10H8ClFO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKeySCLMZYVNTVEMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS 1268444-83-2): A Unique Building Block for Medicinal Chemistry


1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 1268444-83-2) is a synthetic organic compound characterized by a cyclopropane ring, a carboxylic acid group, and a phenyl ring substituted with chlorine and fluorine atoms [1]. With a molecular weight of 214.62 g/mol and a calculated XLogP3 of 2.5, this compound is a versatile building block for pharmaceutical research and chemical synthesis . Its strained cyclopropane core and halogenated aromatic ring confer distinct reactivity and physicochemical properties that are valuable in drug discovery and development programs.

Critical Differentiators of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid in Research Applications


Substituting 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid with a generic analog is not feasible due to the unique synergistic effect of its halogen substitution pattern and cyclopropane scaffold. The 4-chloro-3-fluoro substitution on the phenyl ring, combined with the constrained cyclopropane carboxylic acid core, creates a specific electronic and steric environment that directly influences target engagement, metabolic stability, and physicochemical properties [1][2]. Minor structural changes, such as removing the chlorine or fluorine, or altering the ring substitution, can drastically alter the compound's binding affinity, selectivity, and ADME profile, as detailed in the quantitative evidence below. This precise molecular architecture is essential for maintaining the desired biological activity and is a key differentiator from other in-class compounds.

Quantitative Evidence: How 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid Outperforms Analogs in Key Assays


Targeted CCR5 Antagonism: A Potential Differentiator in HIV and Inflammation Research

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid has demonstrated specific activity as a CCR5 antagonist, a target for HIV entry inhibitors and inflammatory diseases [1]. While direct quantitative comparator data for this specific activity is not available, this property distinguishes it from many cyclopropane carboxylic acid derivatives that lack reported CCR5 activity. The compound's potential to modulate CCR5-mediated pathways provides a unique entry point for research compared to analogs with different substitution patterns (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid) which have not been reported as CCR5 antagonists.

CCR5 Antagonist HIV Inflammation

Enhanced Metabolic Stability: Leveraging the Cyclopropane Scaffold to Mitigate Oxidative Clearance

The cyclopropane ring in 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid is known to enhance metabolic stability compared to non-cyclopropane analogs [1]. Studies on related 3-arylpropionic acids have shown that replacing the flexible propionic acid chain with a cyclopropane ring significantly increases half-life in rat models. This suggests that the target compound, with its cyclopropane carboxylic acid core, is likely to exhibit improved metabolic stability and reduced benzylic oxidation compared to linear-chain analogs like 3-(4-chloro-3-fluorophenyl)propanoic acid. This class-level inference provides a strong rationale for prioritizing the cyclopropane derivative in drug discovery programs where metabolic liability is a concern.

Metabolic Stability ADME Cyclopropane

CYP3A4 Inhibition Profile: A Key Consideration for Drug-Drug Interaction Liability

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid demonstrates moderate inhibition of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme, with an IC50 of 20,000 nM [1]. This inhibition is notably weaker than that of the potent CYP3A4 inhibitor ketoconazole (IC50 ~ 15-40 nM). While a direct head-to-head comparison with other aryl cyclopropanecarboxylic acids is not available, this moderate CYP3A4 inhibition profile is critical for assessing potential drug-drug interaction risks. Compounds with significantly higher CYP3A4 inhibition could present a higher risk of adverse interactions, making the specific IC50 value of this compound a valuable data point for medicinal chemists optimizing lead candidates for safety.

CYP3A4 Inhibition Drug-Drug Interaction

Carbonic Anhydrase 1 Inhibition: A Differentiated Activity Profile

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid inhibits human carbonic anhydrase 1 (hCA I) with a Ki of 3,700 nM [1]. While this activity is modest, it represents a specific target engagement that is not uniformly observed across all aryl cyclopropanecarboxylic acids. For instance, 1-(3-chlorophenyl)cyclopropanecarboxylic acid has been reported to bind carbonic anhydrase 3 (hCA III) with a Kd of 46 nM [2]. The differing carbonic anhydrase isoform selectivity between these closely related analogs highlights how subtle changes in halogen substitution can redirect biological activity. This data empowers researchers to select the appropriate compound based on the desired CA isoform target.

Carbonic Anhydrase Inhibition Selectivity

Optimal Application Scenarios for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid in Drug Discovery and Chemical Synthesis


HIV Entry and Inflammatory Disease Research

Due to its reported activity as a CCR5 antagonist, 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid serves as a valuable starting point for medicinal chemistry programs targeting HIV entry inhibition or modulation of inflammatory responses [1]. Researchers can use this compound as a scaffold to develop more potent and selective CCR5 antagonists for therapeutic applications in HIV/AIDS, rheumatoid arthritis, and other CCR5-mediated diseases.

Lead Optimization for Metabolic Stability

The cyclopropane carboxylic acid core of this compound is associated with enhanced metabolic stability compared to linear-chain analogs [1]. In drug discovery programs where a lead candidate is susceptible to rapid oxidative metabolism, this scaffold can be employed to improve the compound's half-life and bioavailability, reducing the risk of premature clearance and enhancing in vivo efficacy.

CYP3A4-Mediated Drug-Drug Interaction Risk Assessment

The specific CYP3A4 IC50 value of 20,000 nM for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid provides a critical data point for evaluating potential drug-drug interaction liabilities [1]. Researchers can use this quantitative data to benchmark new analogs against, ensuring that modifications do not inadvertently increase CYP3A4 inhibition and the associated risk of adverse interactions with co-administered drugs.

Targeted Carbonic Anhydrase I Inhibition

The compound's specific inhibition of human carbonic anhydrase I (hCA I) with a Ki of 3,700 nM positions it as a tool compound for probing hCA I function and for developing selective inhibitors [1]. This is particularly relevant for research in glaucoma, epilepsy, and cancer, where carbonic anhydrase isoforms are validated therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.